Bienvenue dans la boutique en ligne BenchChem!

7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8

Isotope Dilution Mass Spectrometry Analytical Method Validation Forensic Toxicology

Select this d8-labeled IS for definitive LC-MS/MS quantitation of 7-Benzyloxy Quetiapine metabolite. Unlike generic Quetiapine-d8 or Norquetiapine-d8, this benzyloxy-matched analog ensures chromatographic co-elution and identical ionization efficiency—eliminating ion suppression variability and retention time shifts that compromise FDA/EMA bioanalytical method validation. Essential for pharmacokinetic studies, forensic toxicology, and metabolic pathway elucidation. Supplied as a yellow solid with ≥98% isotopic enrichment. Store at -20°C. Research use only.

Molecular Formula C24H23N3OS
Molecular Weight 409.6 g/mol
Cat. No. B563300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8
Molecular FormulaC24H23N3OS
Molecular Weight409.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H23N3OS/c1-2-6-18(7-3-1)17-28-19-10-11-21-23(16-19)29-22-9-5-4-8-20(22)24(26-21)27-14-12-25-13-15-27/h1-11,16,25H,12-15,17H2/i12D2,13D2,14D2,15D2
InChIKeyXFJQVRTWUFPAFS-DHNBGMNGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8: Deuterated Analytical Standard for Precise Quetiapine Metabolite Quantitation


7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 (CAS 1185177-12-1) is a stable isotope-labeled analytical standard belonging to the dibenzothiazepine class of atypical antipsychotic derivatives . This compound incorporates eight deuterium atoms at the piperazine ring positions, providing a molecular weight shift of +8 Da relative to the unlabeled analog (C₂₄H₁₅D₈N₃OS, MW 409.57) [1]. It serves as a deuterated internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling precise quantification of 7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine—a key intermediate or metabolite in quetiapine-related studies . The compound is supplied as a yellow solid with storage at -20°C and is intended exclusively for research use in pharmaceutical analysis, forensic toxicology, and metabolic pathway elucidation [2].

Why 7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 Cannot Be Replaced by Other Quetiapine Deuterated Standards


Generic substitution of 7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 with alternative deuterated quetiapine internal standards (e.g., Quetiapine-d8, Norquetiapine-d8, or 7-Hydroxy Quetiapine-d8) is analytically invalid due to fundamental differences in molecular structure, chromatographic retention behavior, and ionization efficiency [1]. Each deuterated analog is specifically designed to match a distinct analyte with unique physicochemical properties. For instance, Quetiapine-d8 (MW 383.96 for fumarate) differs significantly in polarity and MS fragmentation pattern from the target analyte, which possesses a benzyloxy moiety and a distinct side chain . Using a mismatched internal standard introduces ion suppression/enhancement variability, retention time shifts, and inaccurate recovery calculations—compromising method accuracy, precision, and compliance with bioanalytical method validation guidelines (e.g., FDA, EMA) [2]. The deuterium labeling pattern (d8 on the piperazine ring) and the specific benzyloxy substitution of this compound ensure chromatographic co-elution and identical ionization behavior with its unlabeled counterpart, a prerequisite for reliable isotope dilution mass spectrometry [3].

Quantitative Differentiation of 7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 for Analytical Method Selection


Isotopic Enrichment and Purity: Ensuring Accurate MS Quantitation in Complex Matrices

7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 demonstrates ≥98% isotopic enrichment (atom% D) and ≥95% chemical purity by HPLC, as reported by multiple certified reference material producers . This isotopic purity directly minimizes 'cross-talk' or isotopic interference in the MS/MS channel of the unlabeled analyte, a critical parameter for achieving low limits of quantification (LLOQ) [1]. In contrast, some lower-grade deuterated internal standards (e.g., certain batches of Quetiapine-d4 or Norquetiapine-d8) may exhibit isotopic enrichment as low as 95% atom D, leading to a higher background signal from the unlabeled species and potentially compromising assay sensitivity [2].

Isotope Dilution Mass Spectrometry Analytical Method Validation Forensic Toxicology

Molecular Weight Differential and Chromatographic Resolution from Quetiapine Parent Drug

The molecular weight of 7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 is 409.57 Da, representing a +8 Da shift from its unlabeled analog (401.53 Da) and a +25.61 Da difference from Quetiapine-d8 fumarate (MW 383.96 for the free base) [1]. This mass shift is sufficient to prevent any MS/MS overlap between the internal standard and the parent drug quetiapine or its primary metabolites (e.g., 7-hydroxy quetiapine, MW 383.51) [2]. For comparison, using Quetiapine-d8 (MW 383.96) as an internal standard for the target analyte (unlabeled MW 401.53) results in a 17.57 Da difference, which is adequate for MS discrimination but can lead to chromatographic separation issues due to differing hydrophobicity .

LC-MS/MS Method Development Metabolite Identification Pharmacokinetic Studies

Chromatographic Retention Behavior: Critical for Co-Elution with the Target Analyte

The introduction of a benzyloxy group significantly increases the hydrophobicity of 7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 compared to simpler deuterated quetiapine analogs. Experimental data from reversed-phase LC conditions indicate that this compound elutes later, with a retention time (tR) approximately 1.4 to 1.8 times longer than that of Quetiapine-d8 under typical C18 column conditions (e.g., gradient elution with acetonitrile/ammonium acetate buffer) [1]. This is a critical distinction; using a less hydrophobic internal standard (e.g., Norquetiapine-d8) would result in non-co-elution, leading to differential matrix effects (ion suppression/enhancement) that severely compromise quantitative accuracy [2].

Reversed-Phase HPLC Method Robustness Matrix Effect Mitigation

Optimal Applications for 7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 in Pharmaceutical and Forensic Analysis


Accurate Quantitation of 7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine in Pharmacokinetic Studies

This deuterated internal standard is essential for quantifying the target analyte in plasma or serum during preclinical and clinical pharmacokinetic (PK) studies. Its matched physicochemical properties and high isotopic enrichment (≥98% atom D) ensure precise and accurate concentration-time profile determination, meeting the stringent acceptance criteria for bioanalytical method validation (e.g., ±15% accuracy, ±15% precision) as per FDA and EMA guidelines [1].

Forensic Toxicology Confirmation of Quetiapine Metabolite Exposure

In forensic casework, unambiguous identification and quantitation of specific drug metabolites are crucial. This compound serves as a definitive internal standard for LC-MS/MS methods analyzing postmortem blood or urine for the presence of this particular quetiapine derivative. Its distinct molecular weight (409.57 Da) and chromatographic retention minimize interferences from other postmortem artifacts or co-ingested substances, providing legally defensible data [2].

Metabolic Pathway Elucidation and Impurity Profiling in Pharmaceutical Development

During drug development, tracking the formation and clearance of specific metabolites is vital. Using this stable isotope-labeled standard allows for the quantitative assessment of the 7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine species in in vitro hepatocyte incubations or in vivo animal models. This data supports understanding of metabolic pathways, potential drug-drug interactions, and the identification of unique human metabolites required for regulatory submissions [3].

Quote Request

Request a Quote for 7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.